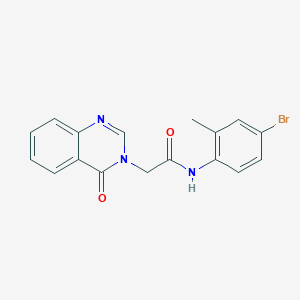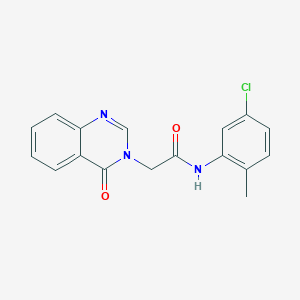![molecular formula C24H23NO4 B277606 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolinone derivatives that exhibit a wide range of biological activities. The synthesis of this compound has been studied extensively, and its mechanism of action and biochemical effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been investigated in several research studies. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. It also induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound exhibits significant cytotoxicity against cancer cells and has been shown to induce apoptosis through various mechanisms. It also exhibits antimicrobial activity by disrupting the cell membrane of pathogens. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer and antimicrobial activity, as well as its ability to regulate various cellular processes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. These include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Developing new synthetic methods for the production of this compound to improve its yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits significant potential as a therapeutic agent for the treatment of cancer and infectious diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound is warranted to fully elucidate its therapeutic potential and to develop new drugs with improved properties.
Métodos De Síntesis
The synthesis of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been reported in several research studies. One of the commonly used methods involves the condensation of 3-phenylpropionaldehyde with 5-methylfurfural in the presence of a catalyst to form 3-(5-methylfuran-2-yl)-3-phenylpropanal. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one have been studied in various scientific research studies. This compound exhibits significant anticancer activity and has been shown to induce apoptosis in cancer cells. It also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
Propiedades
Fórmula molecular |
C24H23NO4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C24H23NO4/c1-17-13-14-22(29-17)21(26)16-24(28)19-11-5-6-12-20(19)25(23(24)27)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-14,28H,7,10,15-16H2,1H3 |
Clave InChI |
CCWDRSPFMJMWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O |
SMILES canónico |
CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


